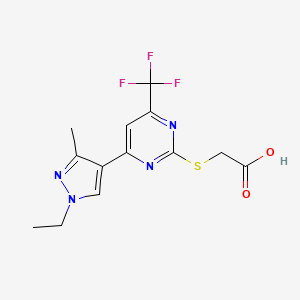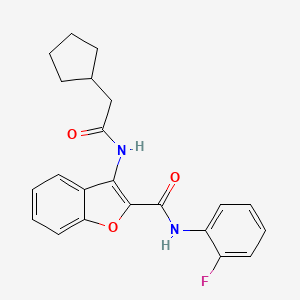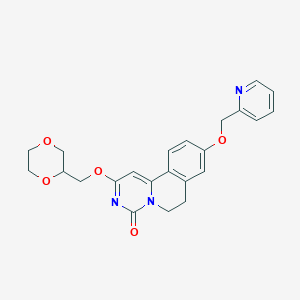
Antagonista de GPR84 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antagonista de GPR84 8 es un antagonista selectivo del receptor acoplado a proteína G 84 (GPR84). Este receptor se expresa principalmente en células inmunitarias como monocitos, macrófagos y neutrófilos, y está involucrado en las respuestas inflamatorias. This compound se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades inflamatorias y trastornos fibróticos .
Aplicaciones Científicas De Investigación
Antagonista de GPR84 8 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la relación estructura-actividad de GPR84 y sus ligandos.
Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de enfermedades inflamatorias, trastornos fibróticos y afecciones metabólicas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a GPR84 para diversas aplicaciones terapéuticas
Mecanismo De Acción
Antagonista de GPR84 8 ejerce sus efectos al unirse selectivamente e inhibir el receptor GPR84. Este receptor está involucrado en la activación de diversas vías de señalización, incluida la producción de monofosfato de adenosina cíclico (AMPc) y la fosforilación de proteínas como AKT y ERK. Al bloquear GPR84, el antagonista reduce la expresión de citoquinas y quimiocinas proinflamatorias, modulando así la respuesta inmunitaria .
Análisis Bioquímico
Biochemical Properties
GPR84 interacts selectively with pertussis toxin-sensitive Gi-family G proteins, leading to reduced cAMP levels in cells . It responds to medium-chain fatty acids (9–14 carbons) and other chemical agonists, including 6-n-octylaminouracil (6-OAU), diindolylmethane, and embelin . These ligands activate GPR84 and induce downstream pro-inflammatory responses.
Cellular Effects
GPR84 activation influences various cell types. For instance, it amplifies LPS-stimulated IL-8 production in polymorphonuclear leukocytes and TNF-α production in macrophages . It impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, GPR84 Antagonist 8 inhibits the action of 6-OAU by decreasing cAMP production in GPR84-CHO cells . Further details on its binding interactions and gene expression changes would require additional research.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de antagonista de GPR84 8 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de los grupos funcionales. La ruta sintética generalmente incluye:
Formación de la estructura central: Esto implica la reacción de materiales de partida específicos en condiciones controladas para formar la estructura central del compuesto.
Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas. Esto puede implicar reacciones como alquilación, acilación o halogenación.
Purificación: El producto final se purifica mediante técnicas como la cromatografía para lograr la pureza requerida.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
Antagonista de GPR84 8 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica o electrofílica, se pueden emplear para introducir o reemplazar grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo o cloruros de acilo en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
6-Octilaminouracilo (6-OAU): Un agonista conocido de GPR84.
PSB-1584: Otro ligando para GPR84, utilizado para estudiar la localización del receptor y la competencia entre ligandos.
Embelina: Un agonista no lipídico de GPR84.
2-(Hexiltio)pirimidina-4,6-diol (ZQ-16): Se sugiere que actúa como un agonista de GPR84
Unicidad
Antagonista de GPR84 8 es único en su alta selectividad y potencia como antagonista de GPR84. A diferencia de otros compuestos que pueden actuar como agonistas o tener efectos mixtos, this compound inhibe específicamente el receptor, convirtiéndolo en una herramienta valiosa para estudiar el papel de GPR84 en varios procesos biológicos y para desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKMLVYIUJQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
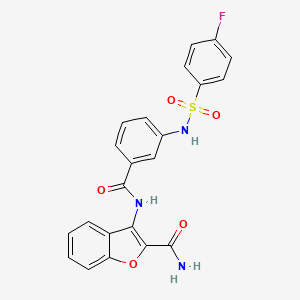
![methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2481137.png)


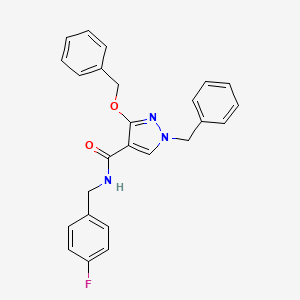
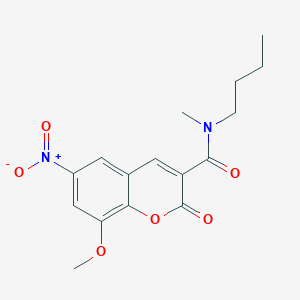
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
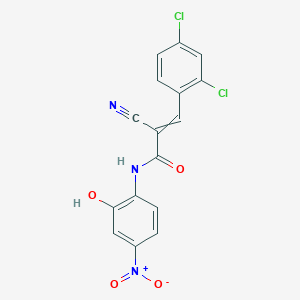

![4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481148.png)
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)
